molecular formula C11H8BrNO3 B3051385 N-(6-Bromo-2-oxo-2H-chromen-3-yl)acetamide CAS No. 33404-13-6

N-(6-Bromo-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B3051385
CAS No.: 33404-13-6
M. Wt: 282.09 g/mol
InChI Key: YUCWHDKEYMEEMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Bromo-2-oxo-2H-chromen-3-yl)acetamide: is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a bromine atom at the 6th position and an acetamide group at the 3rd position of the chromen-2-one ring system, which contributes to its unique chemical properties and biological activities .

Future Directions

The future directions for “N-(6-Bromo-2-oxo-2H-chromen-3-yl)acetamide” research could involve further exploration of its derivatives’ antitumor activity . Additionally, more studies could be conducted to elucidate its mechanism of action and potential applications in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions: N-(6-Bromo-2-oxo-2H-chromen-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-(6-Bromo-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as acetylcholinesterase by binding to the active site, thereby preventing the breakdown of acetylcholine. This can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . Additionally, the compound’s bromine atom and acetamide group may contribute to its ability to interact with various biological pathways, including those involved in inflammation and cancer .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the acetamide group allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

N-(6-bromo-2-oxochromen-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-6(14)13-9-5-7-4-8(12)2-3-10(7)16-11(9)15/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCWHDKEYMEEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=CC(=C2)Br)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90308027
Record name N-(6-Bromo-2-oxo-2H-1-benzopyran-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90308027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33404-13-6
Record name 33404-13-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201513
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(6-Bromo-2-oxo-2H-1-benzopyran-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90308027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-Bromo-2-oxo-2H-chromen-3-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(6-Bromo-2-oxo-2H-chromen-3-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(6-Bromo-2-oxo-2H-chromen-3-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(6-Bromo-2-oxo-2H-chromen-3-yl)acetamide
Reactant of Route 5
N-(6-Bromo-2-oxo-2H-chromen-3-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.